5-(Pyrrolidin-1-yl)pentan-1-amine dihydrochloride
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Descriptors
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic amine structures containing both pyrrolidine and alkylamine functionalities. The primary International Union of Pure and Applied Chemistry name is designated as this compound, which precisely describes the molecular architecture through systematic nomenclature rules. This naming convention identifies the pyrrolidine ring attached to the first carbon position of a pentanamine chain, with the terminal amine functionality clearly specified.
Alternative systematic nomenclature includes the designation 1-Pyrrolidinepentanamine, hydrochloride (1:2), which emphasizes the pyrrolidine-pentanamine structural relationship and specifies the stoichiometric ratio of the hydrochloride salt formation. The systematic name 5-pyrrolidin-1-ylpentan-1-amine;dihydrochloride provides another accepted International Union of Pure and Applied Chemistry compliant designation that maintains clarity regarding the compound's structural features. These nomenclature variations demonstrate the flexibility within International Union of Pure and Applied Chemistry naming systems while maintaining precise chemical identification.
The structural descriptors for this compound emphasize the presence of two distinct nitrogen-containing functionalities: the tertiary amine within the pyrrolidine ring and the primary amine at the terminal position of the pentyl chain. The dihydrochloride designation indicates the formation of a salt through protonation of both nitrogen centers, resulting in a stable crystalline form suitable for chemical handling and storage. This salt formation significantly influences the compound's solubility characteristics and physical properties compared to the free base form.
Synonyms and Registry Identifiers (Chemical Abstracts Service, PubChem Compound Identifier, ChemSpider Identifier)
The compound maintains multiple registry identifications across major chemical databases, providing researchers with comprehensive access through various search platforms. The Chemical Abstracts Service registry number 1624260-73-6 serves as the primary unique identifier for this compound within the Chemical Abstracts Service database system. This registry number ensures unambiguous identification regardless of nomenclature variations or synonym usage across different chemical literature sources.
Properties
IUPAC Name |
5-pyrrolidin-1-ylpentan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2.2ClH/c10-6-2-1-3-7-11-8-4-5-9-11;;/h1-10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNTIRZHIEMOUEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(Pyrrolidin-1-yl)pentan-1-amine dihydrochloride, a compound with the molecular formula C9H22Cl2N2 and a molecular weight of 229.19 g/mol, is gaining attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including its effects on neurotransmitter systems, synthesis methods, and relevant case studies.
The compound features a pyrrolidine ring attached to a pentan-1-amine chain , which contributes to its unique pharmacological properties. The dihydrochloride salt form enhances its solubility in water, making it more applicable for various research and industrial uses.
Central Nervous System Stimulation
Research indicates that this compound exhibits central nervous system (CNS) stimulant properties similar to other compounds in the pyrrolidine class. Its ability to cross the blood-brain barrier suggests potential neuropharmacological effects, including:
- Increased locomotor activity
- Modulation of dopamine and norepinephrine levels
- Possible applications in treating conditions like ADHD or depression .
Interaction with Neurotransmitter Systems
Studies have shown that this compound interacts with various neurotransmitter transporters, particularly those for dopamine (DAT) and norepinephrine (NET) . It has been suggested that the compound acts as a selective inhibitor of these transporters, leading to increased levels of these neurotransmitters in the synaptic cleft. This mechanism is crucial for its stimulant effects and potential therapeutic applications .
Synthesis Methods
Several methods have been reported for synthesizing this compound, with variations in yield and purity depending on the reaction conditions. Common synthetic routes involve:
- Alkylation of pyrrolidine : Using alkyl halides to introduce the pentan-1-amine chain.
- Reduction reactions : Converting suitable precursors into the desired amine form.
- Salt formation : Converting the base form into its dihydrochloride salt to enhance solubility.
Case Studies and Research Findings
Recent studies have highlighted the biological activity of related compounds, providing insights into the effects of this compound:
Study on Analog Compounds
A study evaluating analogs such as pyrovalerone found that certain enantiomers exhibited significant potency as reuptake inhibitors for dopamine and norepinephrine. The S-enantiomer was identified as particularly effective, suggesting that similar mechanisms may apply to this compound .
Effects on Locomotor Activity
In animal models, compounds structurally similar to this compound were shown to increase locomotor activity significantly when administered. This effect is attributed to their action on dopamine transporters, leading to elevated extracellular dopamine levels in critical brain regions .
Comparative Analysis with Related Compounds
| Compound Name | CAS Number | Similarity Index | Unique Features |
|---|---|---|---|
| 3-(Pyrrolidin-1-yl)propan-1-amine | 23159-07-1 | 0.84 | Shorter alkyl chain; potential different activity. |
| 2-(Piperidin-1-yl)ethanamine dihydrochloride | 100911-49-7 | 0.81 | Contains piperidine instead of pyrrolidine; altered properties. |
| 4-(Pyrrolidin-1-yl)piperidine dihydrochloride | 4983-39-5 | 0.78 | Combines piperidine structure; different receptor interactions. |
This table illustrates how structural variations among these compounds can lead to distinct biological activities and pharmacological profiles.
Scientific Research Applications
Medicinal Chemistry
Cholinesterase Inhibition and Neuroprotective Properties
Recent studies have highlighted the potential of 5-(Pyrrolidin-1-yl)pentan-1-amine dihydrochloride as a cholinesterase inhibitor, which is significant in the context of neurodegenerative diseases such as Alzheimer's disease. Compounds that inhibit cholinesterase can help increase the levels of acetylcholine in the brain, thereby improving cognitive function and memory. This compound may serve as a starting point for developing multi-target-directed ligands aimed at treating Alzheimer's by addressing multiple pathways involved in the disease's progression .
Synthesis and Biological Evaluation
The synthesis of novel derivatives based on this compound has been explored, focusing on their biological evaluation against cholinesterases and amyloid beta aggregation. The design of these compounds aims to enhance their permeability through the blood-brain barrier, which is crucial for effective treatment .
Neuropharmacology
Potential Anti-Anxiety and Stimulant Effects
There is emerging interest in the psychoactive properties of this compound. Research indicates that it may exhibit stimulant effects similar to other compounds in its class. Investigations into its pharmacological profile could lead to applications in treating anxiety disorders or enhancing cognitive performance .
Materials Science
Protein Degrader Building Blocks
This compound is listed among protein degrader building blocks, suggesting its utility in developing targeted protein degradation strategies. These strategies are increasingly being utilized in drug discovery to selectively eliminate harmful proteins associated with various diseases .
Analytical Techniques
Characterization and Quality Control
The characterization of this compound is essential for quality control in research laboratories. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are commonly employed to ascertain the purity and structural integrity of this compound .
Summary Table of Applications
| Field | Application | Significance |
|---|---|---|
| Medicinal Chemistry | Cholinesterase inhibition | Potential treatment for Alzheimer's disease |
| Neuropharmacology | Anti-anxiety and stimulant effects | Possible therapeutic applications for cognitive enhancement and mood disorders |
| Materials Science | Protein degrader building blocks | Innovative strategies for targeted protein degradation |
| Analytical Techniques | Characterization and quality control | Ensures reliability and reproducibility in research applications |
Comparison with Similar Compounds
Alkyl Chain Length and Substituent Effects
The target compound is compared to analogs with varying alkyl chain lengths and amine substituents (Table 1):
Dihydrochloride Salts vs. Free Bases
The dihydrochloride form of 8f is compared to other amine salts (Table 2):
Table 2: Comparison of Dihydrochloride Salts
Key Observations:
- Solubility : The dihydrochloride form of 8f likely exhibits superior aqueous solubility compared to its free base or shorter-chain analogs like 3-(pyrrolidin-1-yl)propan-1-amine .
- Functional Diversity : Fluoropyridine-containing salts (e.g., ) suggest broader medicinal chemistry applications, though 8f’s simplicity favors scalable synthesis .
Comparison with TRK Kinase Inhibitors
highlights pyrrolidine-containing TRK kinase inhibitors (e.g., 5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine derivatives). While these share a pyrrolidine moiety with 8f, their complex heterocyclic frameworks confer specific kinase-binding activity, unlike 8f’s primary amine structure .
Role in mRNA Delivery Systems
3-(Pyrrolidin-1-yl)propan-1-amine (similarity score: 0.84 to 8f) is cited in mRNA nanoparticle screening, suggesting that 8f’s extended chain and dihydrochloride form may enhance lipid nanoparticle assembly or endosomal escape .
Preparation Methods
Preparation of 5-(Pyrrolidin-1-yl)pentan-1-amine (Free Base)
A common approach is the reaction of a 5-bromopentan-1-amine or a related halogenated intermediate with pyrrolidine under basic or neutral conditions. The reaction is typically carried out in an aprotic solvent such as diethyl ether or tetrahydrofuran (THF), with stirring at room temperature or mild heating.
- Step 1: Dissolve the bromopentan-1-amine intermediate in anhydrous ether or THF.
- Step 2: Add excess pyrrolidine to the solution.
- Step 3: Stir the mixture for 1 to 24 hours at room temperature or slightly elevated temperature.
- Step 4: Partition the reaction mixture between water and ether to separate the organic layer containing the substituted amine.
- Step 5: Wash the organic layer with aqueous acid and base to remove impurities.
- Step 6: Dry the organic layer over anhydrous magnesium sulfate and filter.
Conversion to Dihydrochloride Salt
The free base amine is then converted to its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent:
- Step 1: Dissolve the free base in ethanol or ether.
- Step 2: Add 2 M ethereal hydrochloric acid dropwise until precipitation ceases.
- Step 3: Collect the solid dihydrochloride salt by filtration.
- Step 4: Recrystallize the salt from ethanol/ether mixtures to improve purity.
Research Findings and Optimization
- The nucleophilic substitution reaction is sensitive to solvent choice; diethyl ether and ethanol are preferred due to their ability to dissolve reactants and facilitate salt formation.
- Reaction times vary from 1 hour to overnight depending on temperature and reagent concentrations.
- Purification by repeated recrystallization from ethanol/ether mixtures enhances diastereomeric purity when applicable.
- The dihydrochloride salt form improves compound stability and handling, facilitating further biological or chemical studies.
Comparative Data Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting material | 5-bromopentan-1-amine or equivalent | Prepared via bromination or halogenation |
| Nucleophile | Pyrrolidine | Used in excess to drive reaction |
| Solvent | Diethyl ether, THF, or ethanol | Ether preferred for substitution; ethanol for salt formation |
| Reaction temperature | Room temperature to 70°C | Higher temps accelerate reaction |
| Reaction time | 1–24 hours | Longer times improve conversion |
| Work-up | Partition between water and ether; acid/base washes | Removes impurities |
| Drying agent | Anhydrous MgSO4 | Ensures removal of moisture |
| Salt formation | 2 M ethereal HCl in ethanol or ether | Produces dihydrochloride salt |
| Purification | Recrystallization from ethanol/ether | Enhances purity and crystallinity |
| Yield | Typically 60–75% after purification | Dependent on reaction scale and conditions |
Representative Example from Literature
A synthesis analogous to 5-(pyrrolidin-1-yl)pentan-1-amine derivatives was reported involving α-bromoketones reacted with pyrrolidine in ether, followed by extraction and acid-base workup, then salt formation with ethereal hydrochloric acid. Recrystallization from ethanol/ether gave pure dihydrochloride salts with yields around 60–70% and confirmed purity by NMR and X-ray crystallography.
Notes on Analytical Characterization
- Purity and diastereomeric excess can be assessed by ^1H NMR spectroscopy, focusing on characteristic proton signals.
- Salt formation is confirmed by precipitation behavior and melting point determination.
- X-ray crystallography can confirm absolute configuration if chiral centers are present.
- Optical rotation measurements may be used for chiral purity assessment.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-(Pyrrolidin-1-yl)pentan-1-amine dihydrochloride, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, alkyl halides or sulfonates may react with pyrrolidine under basic conditions (e.g., K₂CO₃ in DMF) to form the amine precursor, followed by dihydrochloride salt formation using HCl gas in ethanol . Optimization involves adjusting solvent polarity, temperature (e.g., 60–80°C for substitution), and stoichiometric ratios of reactants. Monitoring via TLC or HPLC ensures reaction completion.
Q. How is the compound characterized to confirm purity and structural integrity?
- Methodology : Use a combination of:
- NMR (¹H/¹³C) to verify proton environments and carbon backbone.
- Mass spectrometry (ESI-MS) for molecular weight confirmation.
- HPLC with UV detection (e.g., C18 column, 0.1% TFA in water/acetonitrile gradient) to assess purity (>95%).
- Elemental analysis to validate stoichiometry of the dihydrochloride salt .
Q. What are the primary pharmacological or biochemical applications of this compound in academic research?
- Methodology : The compound’s pyrrolidine moiety suggests potential as a neurotransmitter analog or enzyme modulator. For instance, similar piperidine/pyrrolidine derivatives act as TRK kinase inhibitors (e.g., cancer research) or interact with G-protein-coupled receptors (GPCRs) . Target validation involves in vitro binding assays (e.g., radioligand displacement) or functional assays (e.g., cAMP accumulation).
Advanced Research Questions
Q. How can researchers resolve contradictions in receptor binding affinity data across different experimental systems?
- Methodology : Discrepancies may arise from assay conditions (e.g., buffer pH, ion concentration) or receptor isoforms. To address this:
- Perform comparative studies using standardized protocols (e.g., uniform cell lines, HEK293 vs. CHO).
- Validate results with orthogonal techniques (e.g., surface plasmon resonance vs. fluorescence polarization).
- Analyze binding kinetics (e.g., Kd, Bmax) using nonlinear regression models .
Q. What strategies are effective for improving the compound’s metabolic stability in preclinical studies?
- Methodology :
- Structural modification : Introduce electron-withdrawing groups or steric hindrance near metabolically labile sites (e.g., pyrrolidine nitrogen).
- In vitro stability assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS.
- Co-administration with CYP450 inhibitors (e.g., ketoconazole) to identify metabolic pathways .
Q. How can researchers design experiments to differentiate between on-target and off-target effects in cellular models?
- Methodology :
- Use genetic knockout/knockdown (CRISPR, siRNA) of the putative target receptor.
- Employ selective pharmacological inhibitors to block suspected off-target pathways.
- Perform transcriptomic profiling (RNA-seq) to identify differentially expressed genes post-treatment .
Key Considerations for Experimental Design
- Contradiction Analysis : When conflicting data arise (e.g., varying IC50 values), ensure consistency in cell passage number, reagent batches, and assay temperature .
- Regulatory Compliance : For in vivo studies, adhere to GHS guidelines for handling dihydrochloride salts (e.g., proper ventilation, PPE) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
